molecular formula C16H14O4S2 B085027 2,2'-Dithiobis(3-methylbenzoic acid) CAS No. 13363-59-2

2,2'-Dithiobis(3-methylbenzoic acid)

Cat. No.: B085027
CAS No.: 13363-59-2
M. Wt: 334.4 g/mol
InChI Key: NRIKVCMXILLQNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Dithiobis(3-methylbenzoic acid): is an organic compound with the molecular formula C16H14O4S2. It is characterized by the presence of two benzoic acid moieties connected via a disulfide bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dithiobis(3-methylbenzoic acid) typically involves the oxidation of 3-methylbenzoic acid derivatives. One common method is the reaction of 3-methylbenzoic acid with sulfur dichloride (S2Cl2) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate disulfide, which is then oxidized to yield the final product .

Industrial Production Methods: Industrial production of 2,2’-Dithiobis(3-methylbenzoic acid) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Dithiobis(3-methylbenzoic acid) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2’-Dithiobis(3-methylbenzoic acid) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Dithiobis(3-methylbenzoic acid) involves its ability to undergo redox reactions. The disulfide bond can be cleaved and reformed, making it a useful tool in studying redox processes in biological systems. The compound can interact with thiol-containing molecules, leading to the formation or reduction of disulfide bonds .

Comparison with Similar Compounds

    2,2’-Dithiobis(benzoic acid): Lacks the methyl group on the benzene ring.

    2,2’-Dithiobis(4-methylbenzoic acid): The methyl group is positioned at the para position instead of the meta position.

    2,2’-Dithiobis(2-methylbenzoic acid): The methyl group is positioned at the ortho position.

Uniqueness: 2,2’-Dithiobis(3-methylbenzoic acid) is unique due to the specific positioning of the methyl group at the meta position, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical and chemical properties compared to its analogs .

Properties

IUPAC Name

2-[(2-carboxy-6-methylphenyl)disulfanyl]-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4S2/c1-9-5-3-7-11(15(17)18)13(9)21-22-14-10(2)6-4-8-12(14)16(19)20/h3-8H,1-2H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIKVCMXILLQNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)SSC2=C(C=CC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60616126
Record name 2,2'-Disulfanediylbis(3-methylbenzoic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13363-59-2
Record name Benzoic acid, 2,2′-dithiobis[3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13363-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Disulfanediylbis(3-methylbenzoic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Dithiobis(3-methylbenzoic acid)
Reactant of Route 2
Reactant of Route 2
2,2'-Dithiobis(3-methylbenzoic acid)
Reactant of Route 3
Reactant of Route 3
2,2'-Dithiobis(3-methylbenzoic acid)
Reactant of Route 4
2,2'-Dithiobis(3-methylbenzoic acid)
Reactant of Route 5
Reactant of Route 5
2,2'-Dithiobis(3-methylbenzoic acid)
Reactant of Route 6
Reactant of Route 6
2,2'-Dithiobis(3-methylbenzoic acid)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.